3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate
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Overview
Description
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate is an ionic liquid with the molecular formula C8H16N2O4S. It is known for its unique properties such as high thermal stability, low volatility, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications due to its ability to act as a solvent, catalyst, and electrolyte .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate typically involves the reaction of 1-butyl-3-methylimidazolium with sulfuric acid. The process can be summarized as follows:
Reactants: 1-butyl-3-methylimidazolium and concentrated sulfuric acid.
Reaction Conditions: The reactants are mixed in a specific molar ratio and heated to an appropriate temperature to facilitate the reaction.
Product Isolation: The resulting product is then cooled and crystallized or concentrated to obtain the desired ionic liquid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to mix the reactants.
Controlled Environment: Maintaining a controlled environment to ensure consistent product quality.
Purification: Employing purification techniques such as distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often involving hydrogenation.
Substitution: The ionic liquid can participate in substitution reactions, where one of its components is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler imidazolium derivatives .
Scientific Research Applications
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in processes such as electroplating, polymerization, and as an electrolyte in batteries
Mechanism of Action
The mechanism by which 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate exerts its effects involves its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate its role as a solvent, catalyst, and electrolyte in different chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-methylimidazolium chloride
- 1-butyl-3-methylimidazolium acetate
- 1-butyl-3-methylimidazolium formate
- 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium,ethanesulfonate
Uniqueness
Compared to similar compounds, 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate stands out due to its high thermal stability and unique ionic properties. These characteristics make it particularly suitable for applications requiring high-temperature stability and efficient ionic conduction .
Properties
Molecular Formula |
C8H18N2O4S |
---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C8H16N2.H2O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-7H,3-5,8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
ZNNXXAURXKYLQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C[NH+](C=C1)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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